molecular formula C10H11ClO3 B1529220 Methyl 3-(3-chloro-2-hydroxyphenyl)propanoate CAS No. 1261581-80-9

Methyl 3-(3-chloro-2-hydroxyphenyl)propanoate

Cat. No.: B1529220
CAS No.: 1261581-80-9
M. Wt: 214.64 g/mol
InChI Key: ALQOREIKBCOKDG-UHFFFAOYSA-N
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Description

Methyl 3-(3-chloro-2-hydroxyphenyl)propanoate is an organic ester compound with the CAS Registry Number 1261581-80-9 . Its molecular formula is C 10 H 11 ClO 3 , and it has a molecular weight of approximately 214.65 g/mol . The compound can be identified by the SMILES string COC(=O)CCC1=C(C(=CC=C1)Cl)O and the InChIKey ALQOREIKBCOKDG-UHFFFAOYSA-N . While specific biological or mechanistic studies on this exact chlorinated derivative are not extensively published in the retrieved literature, research on structurally similar compounds provides strong indications of its potential research value. Notably, studies on methyl 3-(4-hydroxyphenyl)propionate (MHPP), a closely related phenolic ester, have identified significant biological activity. MHPP is a well-characterized root exudate that functions as a potent nitrification inhibitor in agricultural soils and also acts as a modulator of root system architecture in plants . Its mechanism of action involves the regulation of auxin biosynthesis and signaling pathways, and it engages reactive oxygen species and nitric oxide production to inhibit primary root elongation and enhance lateral root formation . Furthermore, related methyl hydroxy-phenylpropanoate derivatives have been investigated as motifs in enzymatic processes and for their crystal structure properties . This suggests that this compound, with its unique chloro and hydroxy substitution pattern, may hold promise for researchers in fields such as agrochemistry, plant physiology, and as a synthetic intermediate for further chemical exploration. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals .

Properties

IUPAC Name

methyl 3-(3-chloro-2-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-14-9(12)6-5-7-3-2-4-8(11)10(7)13/h2-4,13H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQOREIKBCOKDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=C(C(=CC=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(3-chloro-2-hydroxyphenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(3-chloro-2-hydroxyphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-chloro-2-hydroxyphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 3-(3-chloro-2-oxophenyl)propanoic acid.

    Reduction: 3-(3-chloro-2-hydroxyphenyl)propanol.

    Substitution: 3-(3-amino-2-hydroxyphenyl)propanoate.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the anticancer properties of methyl 3-(3-chloro-2-hydroxyphenyl)propanoate derivatives. Research indicates that compounds derived from this structure exhibit potent inhibitory effects on cancer cell lines such as HCT-116 and HeLa. For instance, modifications to the compound have led to the synthesis of analogs that demonstrate significant antiproliferative activity, with IC50 values comparable to established chemotherapeutics like doxorubicin . The mechanism of action appears to involve the induction of apoptosis and inhibition of histone deacetylases (HDACs), making these derivatives promising candidates for further development as anticancer agents.

CompoundCell LineIC50 (µM)
This compoundHCT-11611 - 0.69
DoxorubicinHCT-1162.29

Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications at the para position of the phenyl ring can enhance biological activity. The introduction of various substituents has been shown to affect both potency and selectivity towards different cancer cell lines .

Plant Biology

Nitrification Inhibition
this compound has been identified as a nitrification inhibitor, which plays a crucial role in agricultural applications. It modulates root system architecture by inhibiting primary root elongation while promoting lateral root formation in plants such as Arabidopsis thaliana. This effect is mediated through enhanced auxin signaling pathways, which are critical for root development . The compound's ability to alter auxin levels suggests its potential use in improving plant growth and stress tolerance.

Glucosinolates Accumulation
Furthermore, treatment with this compound has been linked to increased glucosinolate levels in roots, which are important for plant defense against herbivores. This suggests that this compound could be utilized to enhance the natural defense mechanisms of crops, potentially reducing the need for chemical pesticides .

Chemical Intermediate

This compound serves as an important intermediate in organic synthesis. Its derivatives can be synthesized through various methods including trichloroacetimidate coupling reactions, allowing for the formation of complex organic molecules with diverse functional groups. This versatility makes it valuable in pharmaceutical chemistry and materials science .

Reaction TypeProduct
Trichloroacetimidate couplingMethyl 3-aryl-3-(4-chlorophenyl)-2,2-dimethylpropanoates

Case Studies

Case Study: Anticancer Derivatives Development
A study focused on synthesizing a series of methyl esters derived from this compound demonstrated that specific structural modifications could lead to enhanced anticancer activity. The research involved molecular docking studies and biological assays that confirmed the effectiveness of these compounds against various cancer cell lines .

Case Study: Agricultural Application
In agricultural research, this compound was tested for its ability to modulate root architecture and improve nutrient uptake in crops. The results indicated significant improvements in lateral root formation and overall plant vigor under controlled conditions, suggesting its potential application as a bio-stimulant in sustainable agriculture .

Mechanism of Action

The mechanism of action of methyl 3-(3-chloro-2-hydroxyphenyl)propanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The chloro and hydroxy groups play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Structural and Molecular Differences

The table below highlights key structural variations, molecular formulas, and properties of methyl 3-(3-chloro-2-hydroxyphenyl)propanoate and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
This compound 3-chloro-2-hydroxyphenyl at C3; methyl ester C₁₀H₁₁ClO₃ 214.65 (inferred) Hydroxyl and chloro groups enhance polarity and hydrogen-bonding potential .
Methyl 3-(2-chlorophenyl)-2-hydroxypropanoate 2-chlorophenyl at C3; hydroxyl at C2 C₁₀H₁₁ClO₃ 214.65 Positional isomerism: 2-chloro substitution reduces steric hindrance compared to 3-chloro. Higher solubility in polar solvents .
Methyl 2-(3-chlorophenyl)-2-methylpropanoate 3-chlorophenyl at C2; methyl at C2 C₁₁H₁₃ClO₂ 212.67 Lack of hydroxyl group increases lipophilicity. Methyl branching may improve thermal stability .
Methyl-3-hydroxy-2,2-dimethyl-3-(4-chlorophenyl)propanoate 4-chlorophenyl at C3; hydroxyl at C3; dimethyl at C2 C₁₂H₁₅ClO₃ 254.70 Dimethyl groups reduce conformational flexibility. 4-chloro substitution alters electronic effects on the aromatic ring .
Ethyl 2-[(3-chlorophenyl)methyl]-3-(methylamino)propanoate 3-chlorophenylmethyl at C2; methylamino at C3; ethyl ester C₁₃H₁₇ClN₂O₂ 280.74 (inferred) Amino group introduces basicity; ethyl ester may slow hydrolysis compared to methyl esters .

Physicochemical Properties

  • Polarity and Solubility: The hydroxyl group in this compound increases polarity, favoring solubility in polar solvents like ethanol or DMSO. Analogs lacking hydroxyl groups (e.g., methyl 2-(3-chlorophenyl)-2-methylpropanoate) exhibit higher lipophilicity, making them more suitable for lipid-rich environments .
  • Stability: The acetoxy derivative of methyl-3-hydroxy-2,2-dimethyl-3-(4-chlorophenyl)propanoate (prepared via acetylation) demonstrates enhanced stability under acidic conditions compared to hydroxyl-containing analogs .

Biological Activity

Methyl 3-(3-chloro-2-hydroxyphenyl)propanoate (MCHP) is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

MCHP is characterized by the presence of a chloro substituent and a hydroxyl group on a phenyl ring, connected to a propanoate moiety. This unique structure contributes to its diverse biological properties.

Biological Activity Overview

MCHP has been investigated for various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that MCHP exhibits antimicrobial properties against several pathogens. Its efficacy varies depending on the specific microorganism being targeted.
  • Anticancer Activity : Research indicates that MCHP may possess anticancer properties, particularly against human cancer cell lines. Studies have shown promising results in inhibiting cell proliferation and inducing apoptosis.

The biological activity of MCHP is believed to stem from its ability to interact with specific molecular targets within cells. The hydroxyl group may facilitate hydrogen bonding with biological macromolecules, while the chloro group can enhance lipophilicity, aiding in membrane penetration.

  • Antimicrobial Mechanism : MCHP may disrupt bacterial cell membranes or interfere with metabolic pathways essential for microbial survival.
  • Anticancer Mechanism : The compound appears to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Antimicrobial Studies

A study conducted on the antimicrobial efficacy of MCHP revealed that it inhibits the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 6 to 12.5 µg/mL against tested strains, indicating significant potency compared to standard antibiotics .

MicroorganismZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureus208
Escherichia coli1510
Candida albicans1812

Anticancer Studies

In vitro studies demonstrated that MCHP exhibits cytotoxic effects on various cancer cell lines, including HeLa and HCT-116 cells. The IC50 values were found to be as low as 0.69 µM, showcasing its potential as an effective anticancer agent .

Cell LineIC50 (µM)
HeLa0.69
HCT-11611

Case Studies

  • Case Study on Antimicrobial Efficacy : In a controlled study, MCHP was tested against multidrug-resistant strains of bacteria. Results indicated that MCHP could serve as a potential alternative treatment option due to its effectiveness against resistant strains .
  • Case Study on Anticancer Activity : A recent study highlighted the use of MCHP in combination therapies for enhanced anticancer effects. When used alongside conventional chemotherapeutics, MCHP demonstrated synergistic effects that improved overall efficacy against cancer cells .

Q & A

Q. How to optimize reaction scalability while maintaining enantiomeric purity (if applicable)?

  • Methodological Answer : For chiral analogs, use asymmetric catalysis (e.g., Jacobsen’s catalyst) or chiral auxiliaries. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column). Scale-up using flow chemistry with immobilized catalysts to enhance reproducibility. Conduct DoE (Design of Experiments) to balance parameters like pressure, temperature, and residence time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-(3-chloro-2-hydroxyphenyl)propanoate
Reactant of Route 2
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Methyl 3-(3-chloro-2-hydroxyphenyl)propanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.